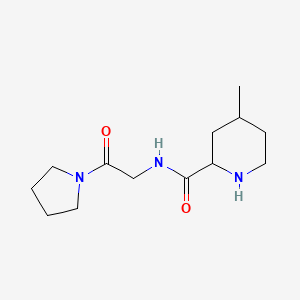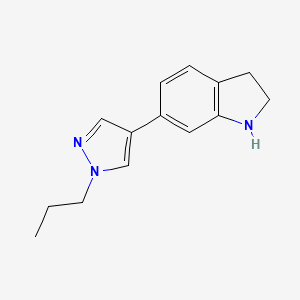
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole, also known as PPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. PPDI is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward and motivation pathways in the brain.
Wirkmechanismus
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. This receptor subtype is primarily expressed in the mesolimbic pathway of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine in this pathway, leading to a decrease in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various preclinical models. In animal studies, this compound has been found to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in the treatment of addiction. This compound has also been shown to have antidepressant-like effects in rodent models, indicating a potential application in the treatment of depression. Additionally, this compound has been shown to have anxiolytic effects, suggesting a potential role in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole in laboratory experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor subtype, which can be beneficial in studying its role in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, as with any chemical compound, there is always the potential for off-target effects, which must be carefully monitored and controlled in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole research. One area of interest is in the development of more potent and selective D3 receptor antagonists based on the this compound scaffold. This could lead to the discovery of novel drug candidates with improved pharmacological properties for the treatment of addiction, depression, and other disorders. Additionally, there is a growing interest in studying the role of the D3 receptor in various non-neuronal tissues, such as the immune system and the cardiovascular system, which could lead to the discovery of new therapeutic targets for these conditions. Finally, there is a need for further research into the safety and toxicity of this compound and other D3 receptor antagonists, particularly with respect to their potential impact on cardiovascular and metabolic function.
Synthesemethoden
The synthesis of 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-indole in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound is being investigated as a potential drug candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. This compound's high selectivity for the dopamine D3 receptor makes it an attractive target for drug discovery, as this receptor subtype has been implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-7-17-10-13(9-16-17)12-4-3-11-5-6-15-14(11)8-12/h3-4,8-10,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFQSTBJMANTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

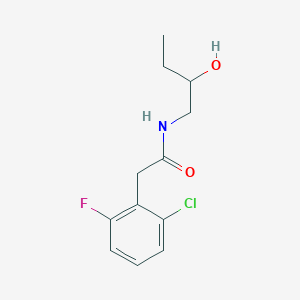
![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
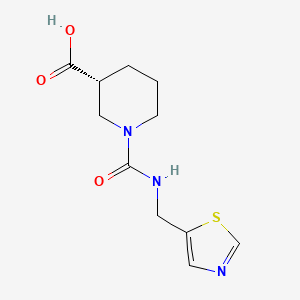
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
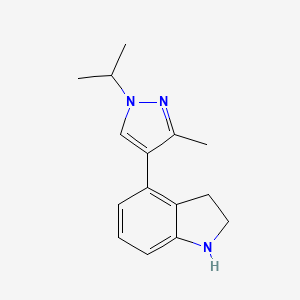
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)


